molecular formula C4H3BrN2OS B2796361 4-Bromothiazole-2-carboxamide CAS No. 912639-91-9

4-Bromothiazole-2-carboxamide

Cat. No.: B2796361
CAS No.: 912639-91-9
M. Wt: 207.05
InChI Key: BZULRTZCBCPPKA-UHFFFAOYSA-N
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Description

4-Bromothiazole-2-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

4-Bromothiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes

Safety and Hazards

The safety information for 4-Bromothiazole-2-carboxamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromothiazole-2-carboxamide are not available, research on related compounds such as 2-aminothiazole-4-carboxylate Schiff bases suggests potential for further study . These compounds have shown promising antibacterial and antifungal potential, suggesting that they could be considered as antagonists against target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-2-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine in the presence of an acid catalyst to yield 4-bromo-2-aminothiazole. This intermediate can then be converted to this compound through a reaction with a suitable carboxylating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZULRTZCBCPPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912639-91-9
Record name 4-bromo-1,3-thiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Oxalyl dichloride (1.61 ml) was added to 100 ml of a mixed solution composed of 4-bromo-2-carboxythiazole and THF-dichloromethane (2:1), and the mixture was stirred at 60° C. for 2 hr. Under ice cooling, 15 ml of 30% aqueous ammonia was added to the reaction solution, and the mixture was stirred at the same temperature for 30 min. Ethyl acetate (50 ml) and 50 ml of semi-saturated brine were added thereto, followed by separation. The organic layer was then dried over anhydrous magnesium sulfate, the solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography on silica gel (chloroform:methanol=40:1) to give 1.36 g of 4-bromo-2-carbamoylthiazole.
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1.61 mL
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mixed solution
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100 mL
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THF dichloromethane
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15 mL
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brine
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50 mL
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50 mL
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